molecular formula C13H17N5O3S3 B12490355 Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12490355
M. Wt: 387.5 g/mol
InChI Key: GQWXBTFXQQLEEG-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring.

    Attachment of the Butanoyl Group:

    Formation of the Thiazole Ring: The final step involves the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the butanoyl moiety.

    Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiadiazole derivatives:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C13H17N5O3S3

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H17N5O3S3/c1-4-7(22-13-18-17-11(14)24-13)9(19)16-12-15-6(3)8(23-12)10(20)21-5-2/h7H,4-5H2,1-3H3,(H2,14,17)(H,15,16,19)

InChI Key

GQWXBTFXQQLEEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NN=C(S2)N

Origin of Product

United States

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